JAK3 Biochemical Potency vs. FDA-Approved Clinical Inhibitor Tofacitinib
This compound inhibits JAK3 with an IC₅₀ of 0.770 nM in a Z-LYTE biochemical assay (1-hour preincubation, substrate addition, 1-hour measurement), placing it within the sub-nanomolar potency range [1]. For context, the FDA-approved JAK3 inhibitor tofacitinib (CP-690550) exhibits a JAK3 IC₅₀ of approximately 1 nM in comparable cell-free biochemical assays . The ~1.3-fold numerical potency advantage is within assay variability; the key differentiation is that this compound achieves comparable JAK3 biochemical potency from a structurally distinct imidazo[1,2-b]pyrazole-benzamide chemotype rather than the pyrrolopyrimidine scaffold of tofacitinib.
| Evidence Dimension | JAK3 inhibition IC₅₀ (biochemical assay) |
|---|---|
| Target Compound Data | IC₅₀ = 0.770 nM (Z-LYTE assay, 1 hr preincubation + 1 hr substrate reaction) |
| Comparator Or Baseline | Tofacitinib (CP-690550): IC₅₀ ≈ 1 nM (cell-free biochemical assay) |
| Quantified Difference | ~1.3-fold (target numerically more potent; within typical inter-assay variability for sub-nM measurements) |
| Conditions | Target: Inhibition of JAK3 (unknown origin), Z-LYTE assay, preincubated 1 hr followed by substrate addition, measured after 1 hr [1]. Comparator: cell-free JAK3 enzymatic assay . |
Why This Matters
Demonstrates that this imidazo[1,2-b]pyrazole-benzamide chemotype can achieve JAK3 biochemical potency comparable to a marketed drug, providing a chemically distinct starting point for JAK3-targeted probe development where pyrrolopyrimidine-based intellectual property is constrained.
- [1] BindingDB BDBM50607924 / ChEMBL CHEMBL5278864. Affinity Data: IC₅₀ = 0.770 nM, Inhibition of JAK3, Z-LYTE assay. BindingDB, accessed 2026. View Source
